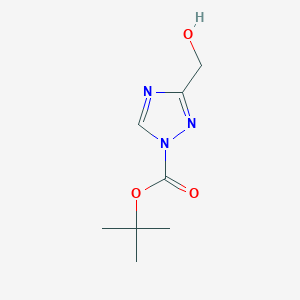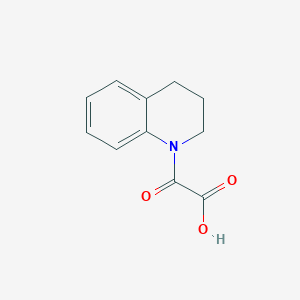![molecular formula C7H5Cl2N3 B1327138 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-67-5](/img/structure/B1327138.png)
2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of significant interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolopyrimidine compounds involves various strategies, including reductive amination, nucleophilic displacement, and cyclization reactions. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved through reductive amination of a corresponding aldehyde with substituted indolines, followed by nucleophilic displacement reactions for further functionalization . Another example is the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which was synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials through cyclization and chloridization .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of fused aromatic rings, which can be almost coplanar, as observed in the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride . The planarity of the rings contributes to the stability of the compound and can influence its interaction with biological targets.
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring. For example, the nucleophilic displacement of a bromomethyl group with different nucleophiles was used to synthesize a range of substituted pyrido[2,3-d]pyrimidines . Additionally, the reactivity of the pyrrolopyrimidine scaffold can be exploited to generate substituted or fused pyrimidine derivatives, as demonstrated by the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one with different amine nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity and cell penetration of these compounds can be correlated with their calculated log P values, as observed in the study of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, where compounds with higher log P values showed better cell penetration . The crystal structure of these compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and potential biological interactions .
科学的研究の応用
-
Scientific Field: Biochemical Research
-
Scientific Field: Drug Synthesis
- Application Summary : Pyrrolo [2,3-d]pyrimidines, which include “2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine”, have been used in the synthesis of drugs like Tofacitinib citrate .
- Methods of Application : The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
- Results or Outcomes : The successful synthesis of drugs like Tofacitinib citrate is an outcome of this application .
-
Scientific Field: Antitubercular Research
- Application Summary : The introduction of different halogen atoms on the phenyl ring of pyrrolo [2,3-d]pyrimidines, which include “2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine”, has been explored for antitubercular activity .
- Results or Outcomes : The results showed that different halogen atoms on the phenyl ring caused different effects on the antitubercular activity .
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Biochemical Reagent Production
-
Scientific Field: Material Science
将来の方向性
The future directions for the research on “2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further investigation of their antiviral properties, particularly against flaviviruses like ZIKV and DENV . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
特性
IUPAC Name |
2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROGLUDZOMAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649401 | |
| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
90213-67-5 | |
| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327064.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)
![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)